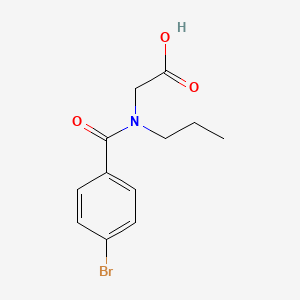
n-(4-Bromobenzoyl)-n-propylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromobenzoyl)-N-propylglycine is an organic compound that belongs to the class of N-acylurea derivatives It is characterized by the presence of a bromobenzoyl group attached to a glycine moiety, with a propyl group substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzoyl)-N-propylglycine typically involves the reaction of 4-bromobenzoic acid with N-propylglycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, often at room temperature, to form the desired product . The reaction can be represented as follows:
[ \text{4-Bromobenzoic acid} + \text{N-propylglycine} \xrightarrow{\text{DCC}} \text{this compound} ]
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using solvent-free conditions or microwave-assisted synthesis to enhance the reaction rate and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromobenzoyl)-N-propylglycine undergoes various chemical reactions, including:
Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding benzoyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid derivatives.
Reduction: Formation of benzoyl derivatives.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-Bromobenzoyl)-N-propylglycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Bromobenzoyl)-N-propylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromobenzoyl)-N-methylglycine
- N-(4-Bromobenzoyl)-N-ethylglycine
- N-(4-Bromobenzoyl)-N-butylglycine
Uniqueness
N-(4-Bromobenzoyl)-N-propylglycine is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with target molecules and improving its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C12H14BrNO3 |
|---|---|
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
2-[(4-bromobenzoyl)-propylamino]acetic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-2-7-14(8-11(15)16)12(17)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,16) |
Clave InChI |
LNJIYAZRVWZIPU-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC(=O)O)C(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14909660.png)
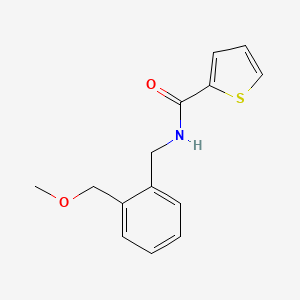
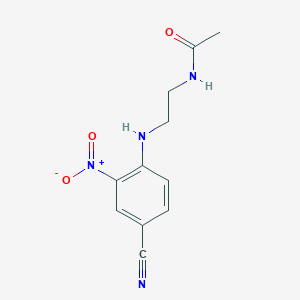
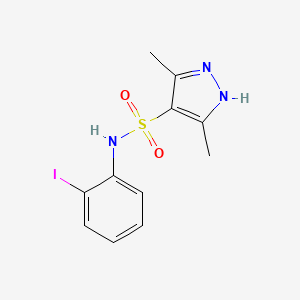
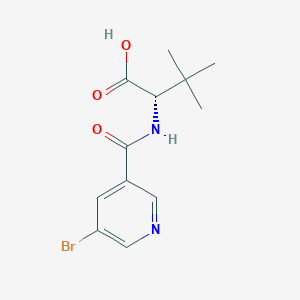



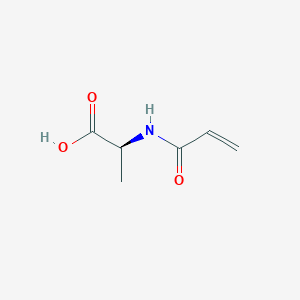
![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)




